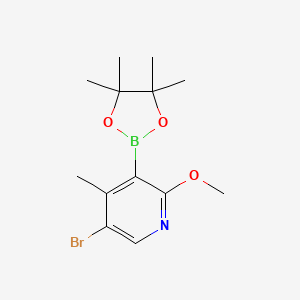
5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine followed by the introduction of the dioxaborolane group. The reaction conditions often include the use of acetic acid as a solvent and sodium acetate as a base. The bromination is carried out by adding bromine to the reaction mixture and heating it to around 80°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products:
Substitution Products: Various substituted pyridines.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Products: Alcohols, ketones, and other functionalized derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, the compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives have shown promise in treating gastrointestinal diseases and other medical conditions .
Industry: The compound is used in the production of fine chemicals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
作用机制
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in various chemical reactions. The bromine atom and the dioxaborolane moiety play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester functionality but different substitution on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Fluorine atom instead of bromine.
Uniqueness: The unique combination of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety in 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various research and industrial applications.
属性
分子式 |
C13H19BBrNO3 |
|---|---|
分子量 |
328.01 g/mol |
IUPAC 名称 |
5-bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BBrNO3/c1-8-9(15)7-16-11(17-6)10(8)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |
InChI 键 |
SYVKKDVXTVEVSW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2OC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















